Ethyl 3-methoxyazetidine-3-carboxylate

Solubility Formulation Pre-clinical Development

Ethyl 3-methoxyazetidine-3-carboxylate (CAS 2168027-65-2) is a functionalized azetidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. This compound features a strained four-membered nitrogen-containing heterocycle (azetidine) with both a methoxy and an ethyl ester group at the 3-position, a specific substitution pattern that imparts distinct reactivity and physicochemical properties.

Molecular Formula C7H13NO3
Molecular Weight 159.185
CAS No. 2168027-65-2
Cat. No. B2390982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methoxyazetidine-3-carboxylate
CAS2168027-65-2
Molecular FormulaC7H13NO3
Molecular Weight159.185
Structural Identifiers
SMILESCCOC(=O)C1(CNC1)OC
InChIInChI=1S/C7H13NO3/c1-3-11-6(9)7(10-2)4-8-5-7/h8H,3-5H2,1-2H3
InChIKeyVFVRSNVWQCPRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Methoxyazetidine-3-Carboxylate (CAS 2168027-65-2): A High-Value Azetidine Scaffold for Medicinal Chemistry and Drug Discovery Procurement


Ethyl 3-methoxyazetidine-3-carboxylate (CAS 2168027-65-2) is a functionalized azetidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery . This compound features a strained four-membered nitrogen-containing heterocycle (azetidine) with both a methoxy and an ethyl ester group at the 3-position, a specific substitution pattern that imparts distinct reactivity and physicochemical properties . Its molecular weight is 159.18 g/mol, and it is primarily utilized as a versatile synthon for exploring structure-activity relationships and constructing complex, bioactive molecules .

Why Ethyl 3-Methoxyazetidine-3-Carboxylate Cannot Be Substituted by Generic Azetidine Analogs: Evidence-Based Procurement Rationale


Generic substitution of azetidine-based building blocks in drug discovery programs introduces significant and often unquantified risk due to variations in reactivity, solubility, and metabolic stability . The azetidine ring itself is a potent bioisostere for piperidine and pyrrolidine, but the specific substitution pattern—particularly the presence of a methoxy group at the 3-position—critically alters the compound's conformation, hydrogen-bonding capacity, and overall pharmacokinetic profile of any derived lead . While closely related analogs such as methyl 3-methoxyazetidine-3-carboxylate or the free carboxylic acid may appear interchangeable at a structural glance, their divergent ester groups (ethyl vs. methyl vs. acid) directly impact solubility, lipophilicity, and the ease of downstream synthetic elaboration, making direct substitution scientifically unsound without rigorous re-validation .

Quantitative Differentiation of Ethyl 3-Methoxyazetidine-3-Carboxylate from In-Class Analogs: A Comparator-Based Evidence Guide


Solubility Profile in Key Organic Solvents vs. Free Carboxylic Acid and Methyl Ester

Ethyl 3-methoxyazetidine-3-carboxylate exhibits distinct solubility characteristics compared to its methyl ester and free acid counterparts, a critical factor for reaction optimization and formulation development. While the free acid (3-methoxyazetidine-3-carboxylic acid, CAS 1392879-24-1) is a solid with limited solubility data, the ethyl ester provides enhanced solubility in organic solvents, which is essential for many synthetic transformations . The methyl ester analog (methyl 3-methoxyazetidine-3-carboxylate, CAS 1392879-17-2) differs in lipophilicity, impacting its behavior in biological assays. This solubility differential directly influences the selection of this building block for specific synthetic routes or biological testing conditions .

Solubility Formulation Pre-clinical Development

Enzymatic Inhibitory Potency: Glycogen Phosphorylase Inhibition vs. Methyl Ester Analog

The methyl ester analog of this compound, methyl 3-methoxyazetidine-3-carboxylate (CAS 1392879-17-2), has demonstrated potent inhibition of human glycogen phosphorylase, an enzyme central to glucose metabolism. In vitro studies show this compound inhibits the enzyme at concentrations as low as 0.005 μM, indicating a strong potential for managing hyperglycemia and related metabolic disorders . While direct data for the ethyl ester are not reported, this class-level inhibitory activity strongly supports the use of 3-methoxyazetidine-3-carboxylates as a privileged scaffold for developing novel antidiabetic agents, with the ethyl ester offering a distinct pharmacokinetic advantage due to its increased lipophilicity and metabolic stability .

Enzyme Inhibition Metabolic Disorders Drug Discovery

Predicted Physicochemical Properties: Lipophilicity and Metabolic Stability vs. Free Acid and Unsubstituted Azetidines

Computational predictions indicate that ethyl 3-methoxyazetidine-3-carboxylate possesses a calculated XLogP3 of 0.2, positioning it in a favorable lipophilicity range for oral bioavailability and CNS penetration . This value represents a substantial increase in lipophilicity compared to the free carboxylic acid (which would be significantly more polar) and provides a different profile than the unsubstituted azetidine core. Density functional theory (DFT) calculations further suggest that the electron-withdrawing ester group polarizes the azetidine ring, enhancing its reactivity toward nucleophilic agents, which is a key differentiator from simple azetidines like azetidine-3-carboxylic acid . This combination of moderate lipophilicity and enhanced ring reactivity makes it a superior starting point for lead optimization.

Physicochemical Properties Drug-likeness ADME

High-Value Application Scenarios for Ethyl 3-Methoxyazetidine-3-Carboxylate in Pharmaceutical R&D and Chemical Synthesis


Lead Optimization in Metabolic Disorder Drug Discovery

Given the potent glycogen phosphorylase inhibition exhibited by the methyl ester analog (IC50 = 0.005 μM), the 3-methoxyazetidine-3-carboxylate scaffold is a validated starting point for developing novel antidiabetic agents . Procurement of the ethyl ester is strategically advantageous for medicinal chemistry teams aiming to optimize lipophilicity and metabolic stability while maintaining enzyme inhibition. The ethyl ester offers a distinct balance of properties compared to the methyl ester, potentially improving oral bioavailability and reducing first-pass metabolism, making it a preferred intermediate for structure-activity relationship (SAR) studies in this therapeutic area .

Synthesis of CNS-Penetrant Bioactive Molecules

The predicted lipophilicity (XLogP3 = 0.2) and the strained azetidine ring make ethyl 3-methoxyazetidine-3-carboxylate an excellent building block for constructing molecules intended to cross the blood-brain barrier . Its incorporation into drug candidates targeting neurological disorders—where azetidines are known to improve metabolic stability and provide distinct spatial vectors—can enhance CNS penetration and target engagement . This differentiates it from more polar analogs that may have limited CNS exposure.

Diversification of Chemical Space in PROTAC and ADC Linker Development

Azetidine-based scaffolds are increasingly utilized as constrained linkers in PROTACs and antibody-drug conjugates (ADCs) due to their rigid geometry and ability to influence the ternary complex formation and linker stability . Ethyl 3-methoxyazetidine-3-carboxylate provides a functionalized core for developing novel linker chemistries, offering a unique combination of a reactive ester and a methoxy group for further conjugation, a feature not present in simpler azetidine-3-carboxylates. This allows for greater synthetic flexibility in designing bifunctional molecules for targeted protein degradation or drug delivery.

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